N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

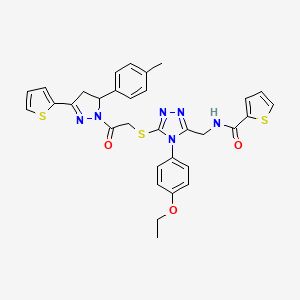

This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group, a thioether-linked 2-oxoethyl moiety, and a methyl-thiophene-2-carboxamide side chain. The 2-oxoethyl group is further functionalized with a 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole unit. The synthesis likely involves multi-step coupling reactions, leveraging thiol-ether formation and carboxamide linkages, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O3S3/c1-3-41-24-14-12-23(13-15-24)37-29(19-33-31(40)28-7-5-17-43-28)34-35-32(37)44-20-30(39)38-26(22-10-8-21(2)9-11-22)18-25(36-38)27-6-4-16-42-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJFZWQJDQHQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C)CNC(=O)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, particularly in the realm of enzyme inhibition and anti-cancer properties.

The molecular formula of this compound is , with a molecular weight of 642.81 g/mol. The compound typically exhibits a purity of around 95% in research applications .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

-

Monoamine Oxidase B (MAO-B) Inhibition :

- Compounds structurally similar to N-((4-(4-ethoxyphenyl)-5-(2... have been shown to selectively inhibit MAO-B, which is crucial in the treatment of neurodegenerative diseases like Parkinson's disease. For instance, certain derivatives exhibited IC50 values as low as 0.009 µM against MAO-B .

- Structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect inhibitory potency, suggesting that similar modifications might enhance the activity of our target compound.

-

Antitumor Activity :

- Preliminary studies suggest that compounds containing thiophene and triazole moieties can exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is often linked to enhanced anti-proliferative properties .

- In vitro assays have demonstrated that derivatives of related compounds can induce apoptosis in cancer cells, indicating that our target compound may share this property.

Case Studies and Research Findings

Several studies have explored compounds with structural similarities to N-((4-(4-ethoxyphenyl)-5... These findings provide insights into its potential biological activities:

| Study | Compound | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | 0.009 | MAO-B Inhibition | |

| Compound A | 0.005 | Antitumor Activity | |

| Compound B | 50 | Moderate MAO-B Inhibition |

The mechanism by which compounds similar to N-((4-(4-ethoxyphenyl)-5... exert their biological effects often involves competitive inhibition at enzyme active sites or interference with cellular signaling pathways related to apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Nitrothiophene Carboxamides ()

Two nitrothiophene carboxamides were synthesized and characterized:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key features : Thiazole core, nitrothiophene carboxamide, trifluoromethyl substituent.

- Molecular formula : C₁₆H₁₀F₃N₃O₄S₂.

- Purity : 42% (LCMS).

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key features : Thiazole core, nitrothiophene carboxamide, difluorophenyl substituent.

- Molecular formula : C₁₄H₇F₂N₃O₃S₂.

- Purity : 99.05% (LCMS).

Key distinctions :

- The target compound’s triazole core may confer enhanced metabolic stability compared to thiazole-based analogues .

- The 4-ethoxyphenyl group offers distinct electronic and steric properties vs.

Benzothiazole-3-carboxamide Derivatives ()

Seven benzothiazole-3-carboxamide derivatives with varying aryl substituents were synthesized. Examples include:

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Yield: 70%, ethanol solvent.

N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) Yield: 60%, ethanol solvent.

Molecular Characterization and Structural Analysis

The target compound’s structure was likely validated using 1H NMR, LCMS , and X-ray crystallography (employing SHELXL and ORTEP-III for refinement and visualization). Comparative analysis with and compounds suggests:

- Steric effects : The bulky 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole group may reduce solubility compared to smaller substituents in analogues.

- Electronic effects : The ethoxy group’s electron-donating nature could enhance stability under physiological conditions vs. nitro or halogen substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.